molecular formula C12H13N3O2 B8551792 Isopropyl(6-nitroquinolin-2-yl)amine

Isopropyl(6-nitroquinolin-2-yl)amine

Cat. No. B8551792
M. Wt: 231.25 g/mol
InChI Key: UXPDSCCBGNYNOJ-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

2.55 mL (29.96 mmol) of isopropylamine is added to a solution of 1.25 g (5.99 mmol) of 2-chloro-6-nitroquinoline in 50 mL of ethanol and the mixture is stirred for 18 hours at ambient temperature. Then the reaction mixture is heated to 65° C. in the microwave for 2 hours. The reaction mixture is then evaporated down, the residue is taken up in 20 mL of DMF, combined with 2.55 mL (29.96 mmol) of isopropylamine, and stirred for 18 hours at ambient temperature. The reaction mixture is evaporated down and the residue is combined with ethyl acetate and water. The organic phase is extracted twice with water. The aqueous phases are extracted twice with ethyl acetate. The combined organic phases are dried over sodium sulfate and the solvent is then removed. Yield: 0.75 g (54.1% of theory); C12H13N3O2 (M=221.25); calc.: molecular ion peak (M+H)+: 232; found: molecular ion peak (M+H)+: 232; Rf value: 0.48 (silica gel, petroleum ether/ethyl acetate (2:1)).
Quantity
2.55 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl[C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:16]([O-:18])=[O:17])[CH:12]=2)[N:7]=1>C(O)C>[CH:1]([NH:4][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:16]([O-:18])=[O:17])[CH:12]=2)[N:7]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.55 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.55 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is heated to 65° C. in the microwave for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated down
STIRRING
Type
STIRRING
Details
stirred for 18 hours at ambient temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated down
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted twice with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases are extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is then removed

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(C)NC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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